![molecular formula C7H15Br2N B13458759 1-[1-(2-Bromoethyl)cyclobutyl]methanamine hydrobromide](/img/structure/B13458759.png)
1-[1-(2-Bromoethyl)cyclobutyl]methanamine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2-Bromoethyl)cyclobutyl]methanamine hydrobromide is a chemical compound that belongs to the class of cycloalkylamines. It is characterized by the presence of a cyclobutyl ring substituted with a 2-bromoethyl group and a methanamine group. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Bromoethyl)cyclobutyl]methanamine hydrobromide typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor.
Introduction of the 2-Bromoethyl Group: The 2-bromoethyl group can be introduced via a halogenation reaction using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Attachment of the Methanamine Group: The methanamine group can be attached through a nucleophilic substitution reaction using a suitable amine precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(2-Bromoethyl)cyclobutyl]methanamine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of dehalogenated products or reduced amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted cyclobutyl derivatives.
Oxidation Reactions: Formation of cyclobutyl oxides or ketones.
Reduction Reactions: Formation of dehalogenated cyclobutylamines.
Applications De Recherche Scientifique
1-[1-(2-Bromoethyl)cyclobutyl]methanamine hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[1-(2-Bromoethyl)cyclobutyl]methanamine hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The bromine atom and amine group play crucial roles in its reactivity and binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[1-(Cyclopropylmethyl)cyclobutyl]methanamine hydrochloride: Similar structure with a cyclopropylmethyl group instead of a 2-bromoethyl group.
1-(1-Bromocyclobutyl)methanamine hydrochloride: Similar structure with a bromine atom directly attached to the cyclobutyl ring.
Uniqueness
1-[1-(2-B
Propriétés
Formule moléculaire |
C7H15Br2N |
|---|---|
Poids moléculaire |
273.01 g/mol |
Nom IUPAC |
[1-(2-bromoethyl)cyclobutyl]methanamine;hydrobromide |
InChI |
InChI=1S/C7H14BrN.BrH/c8-5-4-7(6-9)2-1-3-7;/h1-6,9H2;1H |
Clé InChI |
SRKLNGHIYMVEPT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(CCBr)CN.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-[(1R,2R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}cyclopropyl]boronic acid](/img/structure/B13458680.png)
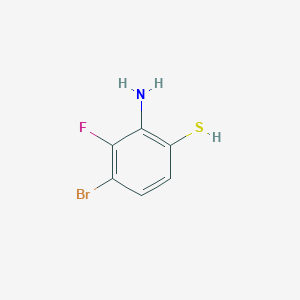
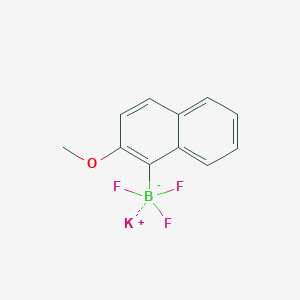
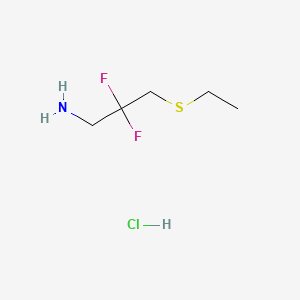
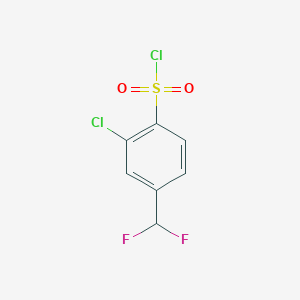
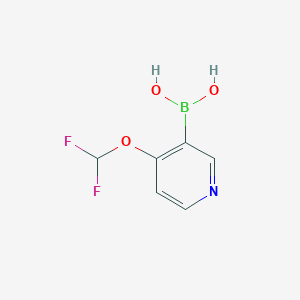

![3-[3-({3-[(5-azidopentyl)oxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13458718.png)
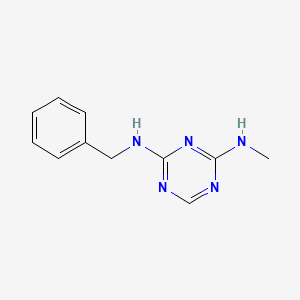
![3-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B13458731.png)
![3-fluoro-N'-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide](/img/structure/B13458732.png)
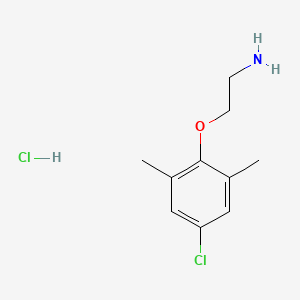
![2,8-Diazaspiro[4.5]decan-7-one hydrochloride](/img/structure/B13458738.png)
![8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid](/img/structure/B13458744.png)
